Mustard-Lewisite
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Overview
Description
Mustard-Lewisite is a chemical warfare agent that combines the properties of sulfur mustard and lewisite This mixture is known for its blistering effects on the skin and mucous membranesThe combination of these two agents results in a compound with enhanced blistering properties and a lower freezing point, making it more effective in various environmental conditions .
Preparation Methods
The preparation of Mustard-Lewisite involves the synthesis of its individual components, sulfur mustard and lewisite, followed by their combination.
Sulfur Mustard Synthesis: Sulfur mustard can be synthesized by reacting thiodiglycol with phosphorus trichloride.
Lewisite Synthesis: Lewisite is synthesized by the addition of arsenic trichloride to acetylene in the presence of a suitable catalyst.
Chemical Reactions Analysis
Mustard-Lewisite undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Both sulfur mustard and lewisite hydrolyze in water. .
Oxidation: Sulfur mustard can be oxidized to form mustard sulfoxide and mustard sulfone.
Substitution: Sulfur mustard reacts with thiourea to form isothiouronium salts, which decompose in the presence of sodium hydroxide.
Scientific Research Applications
Mustard-Lewisite has been primarily studied for its toxicological effects and potential medical countermeasures.
Mechanism of Action
Mustard-Lewisite exerts its effects through alkylation, which damages DNA and proteins. Sulfur mustard forms cyclic sulfonium ions that react with nucleophiles in DNA, leading to cross-linking and strand breaks. Lewisite inhibits pyruvate dehydrogenase by binding to the lipoic acid cofactor, disrupting cellular respiration and energy production .
Comparison with Similar Compounds
Mustard-Lewisite is unique due to its combination of sulfur mustard and lewisite, which enhances its blistering properties and lowers its freezing point.
Similar Compounds:
This compound stands out due to its combined effects and enhanced properties, making it a more versatile chemical warfare agent .
Properties
CAS No. |
378791-32-3 |
---|---|
Molecular Formula |
C7H12AsCl5S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloro-[(E)-3-chloroprop-2-enyl]arsane |
InChI |
InChI=1S/C4H8Cl2S.C3H4AsCl3/c5-1-3-7-4-2-6;5-3-1-2-4(6)7/h1-4H2;1,3H,2H2/b;3-1+ |
InChI Key |
GCPRNIZDNTXQIX-NBPLQZBRSA-N |
Isomeric SMILES |
C(CCl)SCCCl.C(/C=C/Cl)[As](Cl)Cl |
Canonical SMILES |
C(CCl)SCCCl.C(C=CCl)[As](Cl)Cl |
Origin of Product |
United States |
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